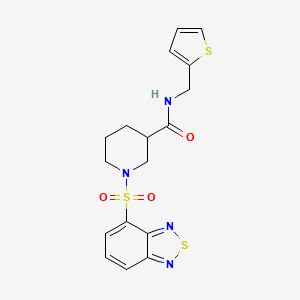
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a thiophene ring, and a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chlorides under basic conditions.
Formation of the Piperidine Carboxamide: The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole moiety can be reduced under specific conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Sulfoxides or sulfones of the thiophene ring.
Reduction Products: Reduced forms of the benzothiadiazole moiety.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: It may act as a charge carrier or light-absorbing material in electronic devices.
Comparison with Similar Compounds
- 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid
- [(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]acetic acid
Uniqueness: 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is unique due to the combination of its benzothiadiazole, thiophene, and piperidine carboxamide moieties, which confer specific chemical and physical properties that are valuable in various applications.
Properties
Molecular Formula |
C17H18N4O3S3 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3S3/c22-17(18-10-13-5-3-9-25-13)12-4-2-8-21(11-12)27(23,24)15-7-1-6-14-16(15)20-26-19-14/h1,3,5-7,9,12H,2,4,8,10-11H2,(H,18,22) |
InChI Key |
CIRAJYQQGNWQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















